N,N-dimethyl-4-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide
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Overview
Description
N,N-dimethyl-4-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the respective thiophene-2-carboxamides in formic acid, which results in the formation of thieno[3,2-d]pyrimidin-4-ones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal (DMF-DMA), and various primary amines . The reaction conditions often involve heating, refluxing, and the use of desiccants like calcium chloride .
Major Products
The major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones, thienopyrimidine-2,4-diones, and thieno[3,4-b]pyridine derivatives .
Scientific Research Applications
N,N-dimethyl-4-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes such as signal transduction, cell cycle progression, and apoptosis . The compound’s structure allows it to bind to active sites of target proteins, leading to the inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,2-d]pyrimidin-4-ones
- Thienopyrimidine-2,4-diones
- Thieno[3,4-b]pyridine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
N,N-dimethyl-4-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N,N-dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-19(2)15(21)20-6-3-11(4-7-20)9-16-14-13-12(5-8-22-13)17-10-18-14/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBCLLBQCIHQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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